

# Meta-analysis of Savolitinib Clinical Trial Data in Oncology Research

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Savolitinib (also known as Volitinib) is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase, a key driver in various cancers. This guide provides a meta-analysis of publicly available clinical trial data for savolitinib, offering a comparative perspective against other therapeutic alternatives. The information is intended to support researchers, scientists, and drug development professionals in their understanding of savolitinib's clinical profile and its potential role in oncology.

# Data Presentation: Efficacy and Safety of Savolitinib and Comparators

The following tables summarize the key efficacy and safety data from clinical trials involving savolitinib and its alternatives in Non-Small Cell Lung Cancer (NSCLC) and Papillary Renal Cell Carcinoma (PRCC).

### Table 1: Efficacy of Savolitinib in MET Exon 14 Skipping (METex14) NSCLC



Clinical Trial	Treatmen t Arm	N	Objective Respons e Rate (ORR)	Median Duration of Respons e (DoR) (months)	Median Progressi on-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Phase II (NCT0289 7479)[1][2]	Savolitinib (Treatment -naïve)	87	-	-	6.9	10.9
Phase II (NCT0289 7479)[1][2]	Savolitinib (Previously treated)	79	-	-	6.9	19.4
Phase IIIb (NCT0492 3945)[3]	Savolitinib (Treatment -naïve)	87	-	-	-	28.3
Phase IIIb (NCT0492 3945)[3]	Savolitinib (Previously treated)	79	-	-	-	25.3

Table 2: Efficacy of Savolitinib in Combination with Osimertinib for EGFR-mutated, MET-amplified NSCLC



Clinical Trial	Treatmen t Arm	N	ORR	Median DoR (months)	Median PFS (months)	Median OS (months)
SAVANNA H (Phase II)[3][4]	Savolitinib + Osimertinib	101	56% (Investigat or assessed)	7.1	7.4	Not Reported
SACHI (Phase III) [5][6]	Savolitinib + Osimertinib	106	58%	8.4	8.2	22.9
SACHI (Phase III) [5][6]	Chemother apy	105	34%	3.2	4.5	17.7

Table 3: Efficacy of Savolitinib in MET-driven Papillary

Renal Cell Carcinoma (PRCC)

Clinical Trial	Treatment Arm	N	ORR	Median PFS (months)	Median OS (months)
SAVOIR (Phase III)[7] [8][9]	Savolitinib	33	27%	7.0	Not Reached
SAVOIR (Phase III)[7] [8][9]	Sunitinib	27	7%	5.6	13.2

# Table 4: Common Treatment-Emergent Adverse Events (TEAEs) of Savolitinib (All Grades)



Adverse Event	Savolitinib Monotherapy (Frequency)	Savolitinib + Osimertinib (Frequency)
Nausea	62.5%[1]	45%[4]
Vomiting	41.7%[1]	21%[4]
Fatigue	35.4%[1]	Not Reported
Peripheral Edema	27.1%[1]	58%[4]
Diarrhea	Not Reported	33%[4]
Increased Aspartate Aminotransferase	39% (with gefitinib)[1]	Not Reported

## Experimental Protocols MET Exon 14 Skipping NSCLC (NCT02897479)[1][2]

- Study Design: A pivotal Phase II, open-label, single-arm study in Chinese patients with METex14 NSCLC.
- Patient Population: Patients with locally advanced or metastatic NSCLC harboring MET exon
   14 skipping mutations.
- Intervention: Savolitinib administered orally at the recommended Phase II dose (600 mg once daily).
- Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee.

## EGFR-mutated, MET-amplified NSCLC (SAVANNAH and SACHI Trials)[3][4][5][6]

- Study Design:
  - SAVANNAH (NCT03778229): A Phase II, open-label, single-arm study.
  - SACHI (NCT05015608): A Phase III, randomized, open-label, multicenter study.



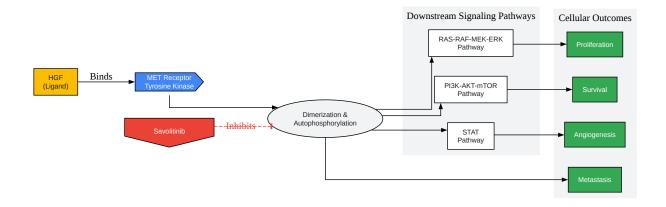
- Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET amplification who had progressed on a prior EGFR TKI.
- Intervention:
  - SAVANNAH: Savolitinib (300 mg twice daily) in combination with osimertinib (80 mg once daily).
  - SACHI: Savolitinib plus osimertinib versus platinum-based doublet chemotherapy.
- Primary Endpoint:
  - SAVANNAH: ORR.
  - SACHI: Progression-Free Survival (PFS).

### MET-driven Papillary Renal Cell Carcinoma (SAVOIR Trial - NCT03091192)[7][8][9][10]

- Study Design: A Phase III, randomized, open-label, multicenter study.
- Patient Population: Patients with MET-driven, unresectable, locally advanced or metastatic PRCC.
- Intervention: Savolitinib (600 mg once daily) versus sunitinib (50 mg once daily for 4 weeks on, 2 weeks off).
- Primary Endpoint: Progression-Free Survival (PFS).
- Tumor Assessments: Performed every 6 weeks until disease progression as defined by RECIST 1.1 and confirmed by Blinded Independent Central Review (BICR).[10]

### **Mandatory Visualization**

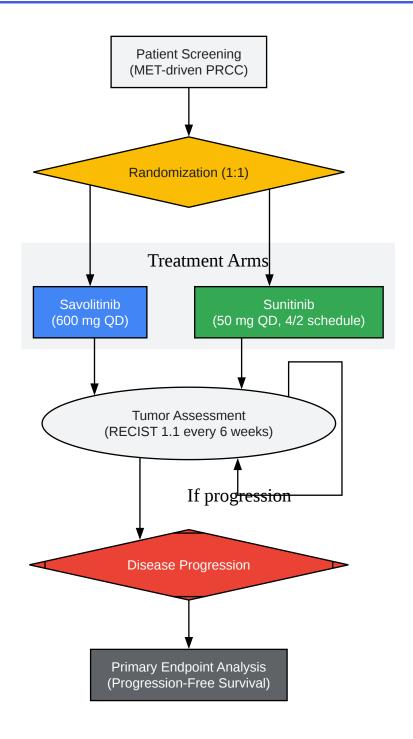




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Caption: Simplified MET signaling pathway and the inhibitory action of Savolitinib.





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Caption: Experimental workflow of the SAVOIR Phase III clinical trial.

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